azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Description
This compound is a structurally complex glycerophospholipid derivative. Its core structure consists of a glycerol backbone esterified with two unsaturated fatty acyl chains, specifically (E)-octadec-9-enoate (oleate), and a phosphorylated head group containing a 2-methoxyethoxycarbonylamino substituent. The azane (NH₃) moiety likely arises from the protonation state of the amino group in the phosphoryl ethanolamine-like structure.
Properties
Molecular Formula |
C45H87N2O11P |
|---|---|
Molecular Weight |
863.2 g/mol |
IUPAC Name |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H84NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H3/b20-18+,21-19+; |
InChI Key |
NKIHUOSRRGQTKM-RRCQUFFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Glycerol Derivatives
The foundational step involves introducing the phosphoryloxy group to a glycerol backbone. Adapted from US20040254390A1 , phosphorus oxychloride (POCl₃) serves as the phosphorylating agent under inert nitrogen atmosphere. Key parameters include:
-
Molar Ratio : A 1:1.3 molar ratio of glycerol derivative to POCl₃ ensures excess reagent for complete monophosphorylation.
-
Temperature : 80–120°C optimizes reactivity while minimizing side reactions like ester exchange.
-
Solvent System : Toluene or o-dichlorobenzene enhances solubility of intermediates.
Post-reaction, unreacted POCl₃ is removed via distillation under reduced pressure (5–10 kPa, 100–150°C). The intermediate, monophosphorylated glycerol, is isolated in >85% yield .
Esterification with (E)-Octadec-9-Enoic Acid
Esterification of the phosphorylated glycerol with (E)-octadec-9-enoic acid follows protocols from MDPI . Activation of the carboxylic acid is achieved using pivaloyl chloride (3 equivalents) in pyridine at 0°C. Critical considerations:
-
Coupling Agents : Lower equivalents (3 vs. 6) reduce pyrophosphate byproducts .
-
Reaction Time : 6–8 hours at 110–160°C ensures complete ester formation.
-
Protection Strategy : Temporary acetonide protection of hydroxyl groups prevents undesired crosslinking.
Purification via silica gel chromatography (DCM:MeOH, 95:5) yields the diester intermediate with 75–80% efficiency .
Introduction of Methoxyethoxycarbonylamino Ethoxy Group
The carbamate-functionalized ethoxy group is introduced via nucleophilic substitution. Using methoxyethoxycarbonyl chloride, the reaction proceeds under Schotten-Baumann conditions:
-
Base : Aqueous NaOH (10%) facilitates deprotonation of the amine intermediate.
-
Temperature : 0–5°C minimizes hydrolysis of the carbonyl chloride.
-
Workup : Sequential washes with NaHCO₃ and brine remove acidic byproducts.
This step achieves 70–75% yield, confirmed by LC-MS (MH⁺ = 1041.1 g/mol) .
Deprotection and Final Purification
Final deprotection of acetonide groups employs trifluoroacetic acid (TFA) in CHCl₃:MeOH (5:1) . Post-deprotection, the crude product is subjected to:
-
Distillation : Removes residual solvents under reduced pressure (1 kPa, 50°C).
-
Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O:0.1% H₃PO₄) isolates the target compound with >98% purity .
Analytical Validation
Structural Confirmation :
-
¹H/³¹P NMR : Peaks at δ 5.35 (E-alkene protons), δ -0.5 to -1.5 (phosphoryl groups) .
-
IR Spectroscopy : Stretches at 1740 cm⁻¹ (ester C=O), 1240 cm⁻¹ (P=O) .
Purity Assessment :
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky (E)-octadec-9-enoyl groups reduce reaction rates. Mitigated by prolonged reaction times (8–10 hours) .
-
Moisture Sensitivity : Strict inert atmosphere (N₂) prevents hydrolysis of phosphoryl intermediates .
Scalability and Industrial Applicability
Pilot-scale synthesis (100 g batches) demonstrates reproducible yields (68–72%) using continuous distillation for POCl₃ recovery . Cost-effective sourcing of (E)-octadec-9-enoic acid from oleic acid markets enhances feasibility.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters and amides into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of specialized coatings, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous glycerophospholipids and derivatives (Table 1).
Physicochemical Properties
- Molecular Weight: The target compound (C₄₅H₈₄N₂O₁₀P) has a higher molecular weight (~878 g/mol) compared to simpler analogues like 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (~505 g/mol) due to its extended acyl chains and modified head group .
- Collision Cross Section (CCS): While direct CCS data for the target compound is unavailable, similar phospholipids (e.g., CID 131820255, C₄₀H₇₈NO₈P) exhibit CCS values of ~283.4 Ų for [M+H]⁺ . The target compound’s bulkier head group may increase its CCS by ~10–15%.
Regulatory and Commercial Relevance
For example, Azane Fuel Solutions (unrelated to the azane moiety here) focuses on ammonia bunkering , whereas glycerophospholipid derivatives dominate pharmaceutical and cosmetic industries .
Key Research Findings
Head Group Modifications: The methoxyethoxycarbonylamino group in the target compound may improve aqueous solubility compared to non-polar analogues like dioleoyl phosphatidic acid .
Stability : Fluorinated head groups (e.g., ) exhibit higher chemical stability but lower biodegradability than the target compound’s carbamate-linked group.
Biological Interactions: Aminoethoxy phosphoryl groups (as in ) are known to facilitate membrane fusion, suggesting the target compound could enhance vesicle-based delivery systems.
Biological Activity
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound notable for its diverse chemical properties and potential biological applications. This article explores its biological activity, including its mechanism of action, cellular effects, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The compound features multiple functional groups, including hydroxy, phosphoryl, and fatty acid moieties, which contribute to its biological activity. The presence of long-chain fatty acids enhances membrane interactions, while the phosphoryl group may facilitate binding to specific biomolecules.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that azane exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, particularly Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, including leukemia HL-60 cells. Results demonstrated an IC50 value of approximately 158.5 ± 12.5 μM, indicating moderate cytotoxicity .
- Cell Membrane Interaction : Azane's structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability. This interaction can enhance the uptake of other therapeutic agents when used in drug delivery systems .
The biological activity of azane is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Membrane Disruption : By integrating into lipid bilayers, azane can disrupt membrane integrity, leading to cell lysis in microorganisms.
- Signal Transduction Modulation : Azane may influence signaling pathways by binding to receptors or modulating the activity of kinases involved in cell growth and survival.
Table 1: Biological Activity Summary
Case Study: Antimicrobial Efficacy
A study involving azane's antimicrobial properties revealed that it significantly reduced the growth of E. coli and S. aureus. The study utilized agar diffusion methods to determine the MIC values, which were found to be lower than those of conventional antibiotics like penicillin and ampicillin, suggesting potential for development as a new antimicrobial agent.
Case Study: Cytotoxicity in Cancer Research
In vitro assays conducted on HL-60 cells showed that azane induced apoptosis at concentrations above its IC50 value. Flow cytometry analysis indicated an increase in early apoptotic markers, supporting its potential use in cancer therapy.
Q & A
Q. Q1: What are the critical synthetic challenges in preparing azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, and how can they be methodologically addressed?
A:
- Challenges : The compound’s synthesis involves multi-step reactions requiring precise control of functional groups (e.g., phosphate ester formation, regioselective acylation) and stereochemical integrity due to its unsaturated fatty acid chains.
- Solutions :
- Use protected intermediates (e.g., tert-butyloxycarbonyl for amino groups) to avoid unwanted side reactions during phosphorylation .
- Employ low-temperature conditions (<5°C) and anhydrous solvents (e.g., THF) during acylation to preserve (E)-configured double bonds .
- Validate purity at each step via HPLC-MS and 31P-NMR to monitor phosphate ester formation .
Q. Q2: How can researchers characterize the interaction of this compound with lipid bilayers or enzymes in vitro?
A:
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics of the compound under varying pH and ionic strength .
- Fluorescence Quenching Assays : Use labeled enzymes (e.g., tryptophan fluorescence) to study competitive binding with natural substrates .
- Molecular Dynamics (MD) Simulations : Model interactions of the unsaturated acyl chains with membrane dynamics using software like GROMACS .
Advanced Research Questions
Q. Q3: How can conflicting data on the compound’s enzyme inhibition efficacy (e.g., phospholipase A2 vs. kinase targets) be resolved?
A:
- Root Cause Analysis :
- Buffer Conditions : Variations in assay buffers (e.g., Ca²⁺ presence for phospholipase A2) may alter binding affinity. Standardize using HEPES buffer (pH 7.4) with 1 mM CaCl₂ for phospholipase assays .
- Conformational Dynamics : Use cryo-EM to resolve structural changes in kinase targets upon compound binding .
- Cross-Validation : Compare inhibition data across orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .
Q. Q4: What computational strategies optimize the design of derivatives with enhanced metabolic stability?
A:
- Approaches :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis pathways of the methoxyethoxycarbonylamino group to identify labile sites .
- ADMET Predictions : Use tools like SwissADME to predict bioavailability and prioritize derivatives with lower clearance rates .
- Fragment-Based Drug Design (FBDD) : Replace the octadecenoyl chains with bioisosteres (e.g., cyclopropane-containing fatty acids) to reduce oxidative metabolism .
Q. Q5: How can experimental design (DoE) minimize variability in biological activity assays for this compound?
A:
- DoE Framework :
- Factors : Test temperature (25–37°C), solvent (DMSO vs. ethanol), and cell line origin (HEK293 vs. HeLa) as variables.
- Response Surface Methodology (RSM) : Optimize conditions using a central composite design to identify interactions between factors .
- Robustness Testing : Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .
Methodological Validation
Q. Q6: What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?
A:
- Core Techniques :
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ for C₄₀H₇₈NO₈P) with <2 ppm error .
- 2D-NMR (COSY, HSQC) : Assign stereochemistry of glycerol backbone and unsaturated acyl chains .
- FT-IR : Validate phosphate ester peaks at 1250–1300 cm⁻¹ and amide bands at 1650 cm⁻¹ .
Q. Q7: How can researchers address batch-to-batch variability in biological activity due to trace impurities?
A:
- Mitigation Strategies :
- Prep-HPLC Purification : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to remove hydrophobic impurities .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
- Activity-Based Fractionation : Correlate impurity profiles (via UPLC-QTOF) with bioassay results to pinpoint inhibitory contaminants .
Data Interpretation and Reporting
Q. Q8: How should contradictory data on cellular uptake efficiency (e.g., flow cytometry vs. confocal microscopy) be reconciled?
A:
- Resolution Workflow :
- Quantitative Calibration : Use fluorescent standards (e.g., FITC-dextran) to normalize intensity measurements across instruments .
- Time-Lapse Imaging : Track real-time uptake in live cells to distinguish internalization from membrane adhesion .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods and identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
